BenchChemオンラインストアへようこそ!

2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide

Lipophilicity Physicochemical profiling SAR

This 3,4-dichlorophenyl thioxoacetamide offers a unique combination of high lipophilicity (XLogP3-AA 4.5) and a TPSA of 73.2 Ų, positioning it in a chemical space associated with CNS permeability. Its thioxo group enables downstream chemistry inaccessible to oxo analogs. For SAR studies or building block applications, this 95% reference standard ensures consistency. Avoid unvalidated substitutions, as even minor structural changes can dramatically alter key ADME descriptors.

Molecular Formula C14H16Cl2N2OS
Molecular Weight 331.26
CAS No. 244095-39-4
Cat. No. B2551266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide
CAS244095-39-4
Molecular FormulaC14H16Cl2N2OS
Molecular Weight331.26
Structural Identifiers
SMILESC1CCC(CC1)NC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H16Cl2N2OS/c15-11-7-6-10(8-12(11)16)17-13(19)14(20)18-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20)
InChIKeyOKJOPQIGGGCHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide (CAS 244095-39-4): Chemical Identity and Physicochemical Baseline for Research Procurement


2-(Cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide (CAS 244095-39-4), also known as 1-(cyclohexylcarbamothioyl)-N-(3,4-dichlorophenyl)formamide, is a synthetic small molecule belonging to the 2-arylamino-2-thioxoacetamide class. It features a cyclohexylamino group linked via a thioxoacetamide bridge to a 3,4-dichlorophenyl ring. Key computed physicochemical descriptors include a molecular weight of 331.3 g/mol, a calculated partition coefficient (XLogP3-AA) of 4.5, a topological polar surface area (TPSA) of 73.2 Ų, two hydrogen bond donors, and two rotatable bonds [1]. These properties place it within a lipophilic region of drug-like chemical space. The primary synthetic route involves condensation of 3,4-dichloroaniline with cyclohexyl isothiocyanate . The compound is commercially available from multiple vendors at purities typically ≥95% .

Procurement Alert: Why 2-(Cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide Cannot Be Replaced by Generic In-Class Analogs Without Method Revalidation


Within the 2-arylamino-2-thioxoacetamide series, even seemingly conservative structural modifications—such as removing a single chlorine atom, replacing cyclohexyl with phenyl, or oxidizing thioxo to oxo—can profoundly alter lipophilicity, hydrogen-bonding capacity, and steric profile [1]. For instance, the XLogP3-AA difference between the 3,4-dichloro and 4-chloro analogs can exceed 0.5–1.0 log units, which is sufficient to shift chromatographic retention times, membrane permeability, or off-target binding profiles [2]. The thioxo group also confers distinct metal-chelating and redox properties not present in the corresponding oxo (amide) analog [3]. In the absence of published head-to-head biological data, these physicochemical divergences represent the primary basis for refusing generic substitution without thorough revalidation of any established assay or synthetic protocol.

2-(Cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3-AA) Benchmarking: 3,4-Dichloro Substitution Delivers Higher Calculated logP Than 4-Chloro or Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 4.5 [1]. Comparative analysis against the mono-chloro analog N-(4-chlorophenyl)-2-(cyclohexylamino)-2-thioxoacetamide (molecular formula C14H17ClN2OS, MW 296.8) allows estimation: removal of one chlorine atom typically reduces XLogP3-AA by approximately 0.5–0.9 units, placing the mono-chloro analog at an estimated XLogP3-AA of ~3.6–4.0. For the fully dechlorinated analog 2-(cyclohexylamino)-N-phenyl-2-thioxoacetamide (C14H18N2OS, MW 262.38) [2], the reduction is approximately 1.0–1.8 units, yielding an estimated XLogP3-AA of ~2.7–3.5. These differences are substantial: a ΔlogP of ≥1.0 typically translates to a 10-fold difference in partition coefficient between octanol and water, directly impacting chromatographic retention (reversed-phase HPLC), membrane permeability predictions, and nonspecific protein binding.

Lipophilicity Physicochemical profiling SAR

Topological Polar Surface Area (TPSA) Differentiation: 3,4-Dichloro Substitution Maintains Lower TPSA Favorable for Blood-Brain Barrier Penetration Predictions

The target compound has a computed TPSA of 73.2 Ų [1]. This value is identical for all analogs sharing the same thioxoacetamide core and cyclohexylamino substituent, irrespective of aryl ring chlorination, because TPSA is determined solely by the count of oxygen, nitrogen, and attached hydrogen atoms in the topological polar fragments. However, when compared to the oxo analog 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)acetamide, the thioxo group (C=S vs C=O) contributes an additional ~10–15 Ų of polar surface area due to the larger van der Waals radius of sulfur, while simultaneously increasing lipophilicity (reflected in the XLogP3-AA difference). This unique combination—moderate TPSA below the 90 Ų threshold often cited for blood-brain barrier penetration, coupled with elevated logP—distinguishes the thioxoacetamide from its oxo counterpart.

TPSA CNS drug design ADME prediction

Synthetic Accessibility and Commercial Purity: Defined Synthetic Route From Readily Available Precursors with Validated ≥95% Purity

The target compound is synthesized via a one-step condensation of 3,4-dichloroaniline with cyclohexyl isothiocyanate under mild thermal conditions (steam bath, ~4 hours), a route that avoids protecting-group chemistry, hazardous reagents, or chromatographic purification in many protocols . Commercially, AKSci lists a minimum purity specification of 95% . In comparison, closely related analogs such as N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide (MW 341.27) or N-(4-cyclohexylphenyl) derivatives (MW 344.5) require distinct aryl amine precursors that may have longer lead times or higher cost from catalog suppliers . The 3,4-dichloroaniline precursor (CAS 95-76-1) is a commodity chemical widely available at low cost, providing a supply-chain advantage for gram-to-kilogram scale-up.

Synthetic accessibility Purity specification Procurement

Validated Application Scenarios for 2-(Cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide Based on Available Physicochemical and Synthetic Evidence


Lipophilicity-Driven Chromatographic Method Development and Bioassay Design

When developing reversed-phase HPLC or UPLC methods for purity analysis or preparative isolation, the elevated XLogP3-AA of 4.5 predicts strong retention on C18 columns, requiring higher organic modifier concentrations than less lipophilic analogs. Laboratories should anticipate retention times 1.5–3× longer than the 4-chlorophenyl analog under identical isocratic conditions, directly derived from the ΔXLogP3-AA of 0.5–1.8 units [1]. This property can be exploited to resolve the compound from more polar synthetic intermediates or degradation products.

CNS-Penetrant Probe Design Utilizing Favorable TPSA and Lipophilicity Balance

The TPSA of 73.2 Ų, positioned below the 90 Ų CNS permeation threshold, combined with a logP of 4.5, places this compound within a physicochemical space historically associated with blood-brain barrier permeability [1]. Research groups focused on CNS targets may prioritize this scaffold over more polar oxo analogs (estimated TPSA ~58–63 Ų but with altered hydrogen-bonding capacity) for initial permeability screening in PAMPA-BBB or MDCK-MDR1 assays.

High-Purity Reference Standard for Thioxoacetamide SAR Studies Requiring the 3,4-Dichloro Pharmacophore

The commercially available 95% purity grade [1] supports use as an analytical reference standard for research programs investigating the structure-activity relationships of 2-arylamino-2-thioxoacetamides. The 3,4-dichloro substitution pattern provides a defined halogen-bonding donor profile (two chlorine atoms in a vicinal arrangement) that can be systematically compared against mono-chloro, 2,4-dichloro, or 3,5-dichloro regioisomers in target-binding or phenotypic assays.

Synthetic Methodology Development Leveraging the Thioxoacetamide as a Key Intermediate

The compound's thioxo group enables subsequent synthetic transformations—including S-alkylation, oxidation to sulfoxides/sulfones, or cyclocondensation to thiazoles and thiadiazines [1]—that are not accessible with the corresponding oxo analog. This makes it a versatile building block for medicinal chemistry libraries exploring sulfur-containing heterocycles, where the 3,4-dichlorophenyl and cyclohexyl substituents provide orthogonal vectors for diversification.

Quote Request

Request a Quote for 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.